![molecular formula C5H9ClN2O B3088919 1-Isoxazol-5-YL-ethylamine hydrochloride CAS No. 1187930-08-0](/img/structure/B3088919.png)
1-Isoxazol-5-YL-ethylamine hydrochloride
Overview
Description
1-Isoxazol-5-YL-ethylamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O and a molecular weight of 148.59 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of 1-Isoxazol-5-YL-ethylamine hydrochloride consists of a five-membered isoxazole ring attached to an ethylamine group . The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
Isoxazoles, including 1-Isoxazol-5-YL-ethylamine hydrochloride, are synthetically useful due to the presence of a labile N–O bond in the isoxazole ring, which can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis
1-Isoxazol-5-YL-ethylamine hydrochloride is a white solid . Further physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Analgesic Applications
Isoxazole derivatives have shown prominent potential as analgesics . This means they can be used in the development of pain-relieving medications.
Anti-inflammatory Applications
Isoxazole compounds have been found to exhibit anti-inflammatory properties . They can be used in the creation of drugs to reduce inflammation in the body.
Anticancer Applications
Isoxazole derivatives have shown potential in the field of oncology as anticancer agents . They could be used in the development of new treatments for various types of cancer.
Antimicrobial Applications
Isoxazole compounds have demonstrated antimicrobial properties . This suggests they could be used in the development of new antibiotics or other antimicrobial treatments.
Antiviral Applications
Isoxazole derivatives have been found to have antiviral properties . They could be used in the creation of new antiviral medications.
Anticonvulsant Applications
Isoxazole compounds have shown potential as anticonvulsants . This suggests they could be used in the treatment of conditions like epilepsy.
Antidepressant Applications
Isoxazole derivatives have been found to have antidepressant properties . They could be used in the development of new treatments for depression.
Acetylcholinesterase Inhibitor Applications
Isoxazole derivatives have been tested for their in-vitro acetylcholinesterase (AChE) activity . Inhibition of AChE is a common treatment for early stages of Alzheimer’s disease . This suggests that isoxazole compounds could be used in the development of new treatments for Alzheimer’s disease.
Future Directions
Given the significant biological activities of isoxazole derivatives and the synthetic challenges associated with current methods, future research could focus on developing new, eco-friendly synthetic strategies . Additionally, designing new isoxazole derivatives based on the most recent knowledge could lead to the development of clinically viable drugs .
Mechanism of Action
Target of Action
1-Isoxazol-5-YL-ethylamine hydrochloride, a derivative of isoxazole, has been found to exhibit a wide spectrum of biological activities. The primary targets of this compound are often associated with its therapeutic potential . For instance, isoxazole derivatives have been shown to inhibit acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission at cholinergic synapses .
Mode of Action
The compound interacts with its targets, such as AChE, by binding to the active site of the enzyme . This interaction inhibits the activity of AChE, preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action on post-synaptic membranes .
Biochemical Pathways
The inhibition of AChE by 1-Isoxazol-5-YL-ethylamine hydrochloride affects the cholinergic pathway. This pathway is crucial for many physiological processes, including muscle contraction, heart rate, and cognition. The accumulation of acetylcholine due to AChE inhibition can enhance cholinergic transmission, which may have therapeutic benefits in conditions like Alzheimer’s disease .
Result of Action
The molecular and cellular effects of 1-Isoxazol-5-YL-ethylamine hydrochloride’s action primarily involve enhanced cholinergic transmission due to the inhibition of AChE. This can lead to improved cognitive function, making it potentially beneficial for the treatment of neurodegenerative disorders like Alzheimer’s disease .
properties
IUPAC Name |
1-(1,2-oxazol-5-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-3-7-8-5;/h2-4H,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKBLBIVGMDGTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NO1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isoxazol-5-YL-ethylamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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